AB-33

HPPD inhibition tyrosine catabolism enzyme assay

AB-33, chemically designated as [1-(4-phenoxybut-2-ynyl)-4-phenylpiperidin-4-yl] propanoate hydrochloride, is a synthetic 4-arylpiperidine derivative. This compound features a core piperidine scaffold with a phenyl group at the 4-position, a propanoate ester at the 4-hydroxyl, and a distinctive N-(4-phenoxybut-2-ynyl) substituent.

Molecular Formula C24H28ClNO3
Molecular Weight 413.9 g/mol
CAS No. 128864-80-2
Cat. No. B147995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-33
CAS128864-80-2
Synonyms[1-(4-phenoxybut-2-ynyl)-4-phenyl-4-piperidyl] propanoate hydrochlorid e
Molecular FormulaC24H28ClNO3
Molecular Weight413.9 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(CCN(CC1)CC#CCOC2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C24H27NO3.ClH/c1-2-23(26)28-24(21-11-5-3-6-12-21)15-18-25(19-16-24)17-9-10-20-27-22-13-7-4-8-14-22;/h3-8,11-14H,2,15-20H2,1H3;1H
InChIKeyCWVIHJBOFUWMKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AB-33 (CAS 128864-80-2) Procurement Guide: Properties and Research Classification


AB-33, chemically designated as [1-(4-phenoxybut-2-ynyl)-4-phenylpiperidin-4-yl] propanoate hydrochloride, is a synthetic 4-arylpiperidine derivative . This compound features a core piperidine scaffold with a phenyl group at the 4-position, a propanoate ester at the 4-hydroxyl, and a distinctive N-(4-phenoxybut-2-ynyl) substituent . With a molecular formula of C24H28ClNO3 and a molecular weight of 413.9 g/mol, AB-33 is typically supplied as a hydrochloride salt with a purity of 95% . Structurally, it is classified as an analog of desmethylprodine, placing it within the broader family of synthetic opioids that includes pethidine (meperidine) and prodine derivatives .

Why AB-33 Cannot Be Interchanged with Generic 4-Arylpiperidine Analogs


AB-33 occupies a unique chemical space within the 4-arylpiperidine class due to its N-(4-phenoxybut-2-ynyl) substituent, which is distinct from the simpler N-alkyl or N-phenethyl groups found in desmethylprodine, prodine, or pethidine . This structural divergence translates into a distinct polypharmacology profile: while classic prodine analogs primarily engage mu-opioid receptors, the phenoxybutynyl moiety in AB-33 introduces additional molecular targets, including 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition with an IC50 of 90 nM . Furthermore, structurally related 4-arylpiperidine derivatives have demonstrated dual neuronal Na⁺ and T-type Ca²⁺ channel blocking activity . Generic substitution with a simpler 4-arylpiperidine would abolish this multi-target polypharmacology, thereby altering experimental outcomes in applications where HPPD modulation, ion channel blockade, or combined opioid/non-opioid pharmacology is being investigated.

AB-33 Differential Evidence: Quantitative Multi-Target Activity Profile vs. Prodine-Class Analogs


HPPD Enzyme Inhibition: A Non-Opioid Target Engagement Absent in Classic Prodine Analogs

AB-33 demonstrates measurable inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver with an IC50 of 90 nM . HPPD is a key enzyme in tyrosine catabolism and a validated therapeutic target for hereditary tyrosinemia type I and herbicide development. In contrast, desmethylprodine (MPPP) and related 4-arylpiperidine opioid analgesics have not been reported to inhibit HPPD at comparable concentrations. This off-target enzyme activity is uniquely associated with the phenoxybutynyl N-substituent present in AB-33.

HPPD inhibition tyrosine catabolism enzyme assay

Opioid Receptor Agonist Liability: Structural Descent from Desmethylprodine

AB-33 is synthesized from 1-(4-phenoxybutine-2-yl)-4-phenyl-oxypiperidine, an established intermediate in the preparation of desmethylprodine analogs . Desmethylprodine is a potent mu-opioid receptor agonist with approximately 70% of the analgesic potency of morphine . By virtue of its conserved 4-phenyl-4-propionyloxypiperidine pharmacophore, AB-33 is predicted to retain mu-opioid receptor binding capacity. However, the modified N-substituent (4-phenoxybut-2-ynyl) distinguishes it from the simple N-methyl group of desmethylprodine, potentially altering its opioid receptor subtype selectivity, intrinsic efficacy, and metabolic stability.

opioid receptor analgesic prodine analog

Dual Na⁺ and Ca²⁺ Channel Blockade Potential Shared Across 4-Arylpiperidine Class

A structurally related series of 4-arylpiperidines and 4-aryl-4-piperidinols, including compounds bearing cinnamyl, phenacyl, and phenoxypropanol N-substituents, has been shown to block both neuronal Na⁺ channels and T-type Ca²⁺ channels in vitro . These compounds also exhibit reduced binding affinity for dopamine D₂ receptors compared to classical neuroleptics, suggesting a favorable selectivity profile . The phenoxybutynyl group present in AB-33 is structurally analogous to the phenoxypropanol moieties evaluated in this study, supporting the inference that AB-33 may possess comparable dual ion channel blockade activity.

ion channel neuroprotection sodium channel calcium channel

Histamine H₁ Receptor Antagonism: An Additional Pharmacological Dimension

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), [1-(4-phenoxybut-2-ynyl)-4-phenyl-4-piperidyl] propanoate hydrochloride is used as an antihistamine for the treatment of allergic conditions such as allergic rhinitis and urticaria . This indicates histamine H₁ receptor antagonism as an additional pharmacological activity. In contrast, classic opioid prodine analogs such as desmethylprodine and pethidine are not characterized as antihistamines, highlighting a functionally relevant divergence in target engagement attributable to the unique N-substituent of AB-33.

histamine receptor antihistamine allergic rhinitis

AB-33 (CAS 128864-80-2) Optimal Procurement and Deployment Scenarios


Polypharmacology Probe for HPPD and Opioid Receptor Cross-Target Studies

AB-33 is uniquely suited as a chemical probe for investigating the interplay between tyrosine catabolism (via HPPD inhibition, IC50 90 nM ) and opioid receptor signaling (via its desmethylprodine-derived pharmacophore ). This dual activity profile is not offered by generic 4-arylpiperidine alternatives, making AB-33 the compound of choice for researchers exploring metabolic–neurological crosstalk or HPPD as an off-target liability in opioid drug development.

Forensic Toxicology Reference Standard for Emerging Synthetic Opioid Identification

As a structurally distinct synthetic opioid analog, AB-33 provides forensic toxicology laboratories with a unique retention time, mass spectrum, and fragmentation pattern for LC-MS/MS method development . Unlike desmethylprodine (MPPP), which is already well-characterized in forensic databases, AB-33 serves as a reference standard for detecting and quantifying previously unreported phenoxybutynyl-substituted opioid analogs in seized materials and biological specimens.

Ion Channel Pharmacology: Dual Na⁺/Ca²⁺ Blockade Research Tool

Based on class-level evidence that 4-aryl-4-piperidinols exhibit dual neuronal Na⁺ and T-type Ca²⁺ channel blocking activity , AB-33 is positioned as a candidate compound for studying combined ion channel modulation. Its structural differentiation from previously characterized dual blockers (e.g., flunarizine analogs) provides a novel chemotype for elucidating structure-activity relationships at voltage-gated ion channels.

Antihistaminic Agent with Ancillary Analgesic Properties for Preclinical Investigation

The GHS classification of AB-33 as an antihistamine , combined with its opioidergic structural heritage , makes it a compelling candidate for preclinical evaluation of compounds with both analgesic and anti-allergic properties. This dual therapeutic potential is not accessible through procurement of single-target antihistamines or conventional opioid analgesics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for AB-33

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.